N-{1-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3,4-tetraazol-5-yl}-N,N-dimethylamine
Description
The compound N-{1-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3,4-tetraazol-5-yl}-N,N-dimethylamine features a 1,2,3,4-tetrazole core substituted at the 1-position with a 4-methoxyphenylsulfonyl group and at the 5-position with a dimethylamine moiety.
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-N,N-dimethyltetrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3S/c1-14(2)10-11-12-13-15(10)19(16,17)9-6-4-8(18-3)5-7-9/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTMAQVREWJZDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=NN1S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as n-[(4-methoxyphenyl)sulfonyl]-d-alanine and N-Hydroxy-1-(4-Methoxyphenyl)Sulfonyl-4-Benzyloxycarbonyl-Piperazine-2-Carboxamide have been reported to target Macrophage metalloelastase and Stromelysin-1 respectively, which are both human proteins.
Pharmacokinetics
Similar compounds have been reported to have varying pharmacokinetic properties. More research is needed to determine the specific ADME properties of this compound and their impact on its bioavailability.
Biological Activity
N-{1-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3,4-tetraazol-5-yl}-N,N-dimethylamine is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, mechanisms of action, and various biological activities associated with this compound, supported by data tables and relevant case studies.
1. Synthesis and Structural Characteristics
The compound can be synthesized through the reaction of phenylsulfonyl chloride with 5-amino-1H-tetrazole in the presence of a base such as triethylamine. The final product is obtained by treating the intermediate with dimethylamine. The structure features a tetrazole ring linked to a phenylsulfonyl group , which enhances its biological activity through various molecular interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The phenylsulfonyl group increases binding affinity, while the tetrazole ring facilitates hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of target proteins, leading to various pharmacological effects.
3.1 Antibacterial Activity
Research indicates that compounds bearing similar structural motifs exhibit significant antibacterial properties. For instance, derivatives of sulfonamides have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis with IC50 values indicating effective inhibition . Although specific data for this compound is limited, its structural analogs suggest potential efficacy against bacterial strains.
3.2 Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies:
| Compound | Target Enzyme | IC50 (μM) | Reference |
|---|---|---|---|
| 7l | Acetylcholinesterase | 2.14 ± 0.003 | |
| 7m | Urease | 0.63 ± 0.001 | |
| 7n | Urease | 2.17 ± 0.006 |
These findings highlight the compound's potential in therapeutic applications targeting enzyme-related conditions.
3.3 Antioxidant Activity
Compounds with tetrazole rings have been studied for their antioxidant properties. They may act by scavenging free radicals or modulating oxidative stress pathways . While specific data on this compound is not available, related compounds have demonstrated promising results in cellular models.
4. Case Studies and Research Findings
A recent study evaluated a series of sulfonamide derivatives for their pharmacological effectiveness. The results indicated that compounds similar to this compound exhibited strong inhibitory activity against urease and acetylcholinesterase . This suggests that modifications to the sulfonamide structure can yield compounds with enhanced biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and physicochemical differences between the target compound and analogous tetrazole derivatives:
Key Observations:
Substituent Effects on Properties :
- The 4-methoxyphenylsulfonyl group in the target compound introduces a polar sulfonyl moiety, likely improving aqueous solubility compared to halogenated (e.g., 2,4-dichlorobenzyl in ) or trifluoromethoxy (in ) analogs. The methoxy group’s electron-donating nature contrasts with the electron-withdrawing effects of halogens or trifluoromethoxy groups.
- Pyrimidinyl substituents () may facilitate interactions with biological targets via hydrogen bonding or aromatic stacking, whereas sulfonyl groups are more commonly associated with enzyme inhibition (e.g., sulfonamide drugs).
Molecular Weight and Complexity :
- The target compound’s inferred molecular weight (~298.3) is higher than the dichlorobenzyl (272.13) and pyrimidinyl (191.19) analogs due to the sulfonyl and methoxy groups. This could influence pharmacokinetic properties like membrane permeability.
Biological Activity: While the target compound’s activity is unspecified, structurally related compounds exhibit diverse applications. For example, dichlorobenzyl derivatives () are marketed as research chemicals, and trifluoromethoxy-substituted tetrazoles () are explored for pesticidal uses.
Synthetic Accessibility :
- Halogenated or trifluoromethoxy-substituted analogs () may require specialized reagents (e.g., chlorinated benzyl halides or trifluoromethylation agents), whereas the target compound’s synthesis would involve sulfonylation of a tetrazole precursor, a common reaction in heterocyclic chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
